molecular formula C13H12AsN B083234 Phenarsazine, 5,10-dihydro-10-methyl- CAS No. 10449-86-2

Phenarsazine, 5,10-dihydro-10-methyl-

Cat. No. B083234
CAS RN: 10449-86-2
M. Wt: 257.16 g/mol
InChI Key: BYWLFMQINPBZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenarsazine, 5,10-dihydro-10-methyl-, is a chemical compound with the molecular formula C12H13AsN2. It is a heterocyclic compound that contains both arsenic and nitrogen in its structure. Phenarsazine has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of phenarsazine is not fully understood. However, studies have shown that phenarsazine works by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species. Reactive oxygen species are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. By inhibiting the production of reactive oxygen species, phenarsazine can prevent cellular damage and promote cell survival.

Biochemical And Physiological Effects

Phenarsazine has been shown to have a variety of biochemical and physiological effects. Studies have shown that phenarsazine can induce apoptosis in cancer cells, prevent neuronal cell death, and inhibit the production of reactive oxygen species. Phenarsazine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using phenarsazine in lab experiments is its potent anti-cancer activity. Phenarsazine has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research in the field of cancer therapeutics. Another advantage of using phenarsazine is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using phenarsazine in lab experiments is its potential toxicity. Phenarsazine contains arsenic, which is a highly toxic element. Careful handling and disposal of phenarsazine is necessary to prevent exposure to arsenic. Another limitation of using phenarsazine is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on phenarsazine. One area of research is the development of more efficient synthesis methods for phenarsazine. Another area of research is the optimization of phenarsazine's anti-cancer activity through the modification of its chemical structure. Additionally, research on the potential use of phenarsazine as a neuroprotective agent in the treatment of neurodegenerative diseases is an area of interest. Finally, further research on the potential toxicity of phenarsazine is necessary to ensure its safe use in lab experiments.

Synthesis Methods

Phenarsazine can be synthesized through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-nitroaniline with sodium hydride in the presence of arsenic trichloride. The resulting intermediate is then reduced with sodium borohydride to yield phenarsazine. Other methods include the reaction of 2-amino-4-methylphenol with arsenic trichloride and the reaction of 4-methyl-2-nitroaniline with arsenic trioxide.

Scientific Research Applications

Phenarsazine has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of phenarsazine is in the field of cancer research. Studies have shown that phenarsazine has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Phenarsazine works by inducing apoptosis, or programmed cell death, in cancer cells.
Another potential application of phenarsazine is in the field of neuroscience. Studies have shown that phenarsazine has neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Phenarsazine works by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to neuronal cell death.

properties

CAS RN

10449-86-2

Product Name

Phenarsazine, 5,10-dihydro-10-methyl-

Molecular Formula

C13H12AsN

Molecular Weight

257.16 g/mol

IUPAC Name

10-methyl-5H-phenarsazinine

InChI

InChI=1S/C13H12AsN/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,1H3

InChI Key

BYWLFMQINPBZEI-UHFFFAOYSA-N

SMILES

C[As]1C2=CC=CC=C2NC3=CC=CC=C31

Canonical SMILES

C[As]1C2=CC=CC=C2NC3=CC=CC=C31

synonyms

5,10-Dihydro-10-methylphenarsazine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.